molecular formula C15H14O3 B7793503 4-(2,4-Dimethylphenoxy)benzoic acid

4-(2,4-Dimethylphenoxy)benzoic acid

Cat. No.: B7793503
M. Wt: 242.27 g/mol
InChI Key: RSCPCSGHNOWQCK-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2,4-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(2,4-dimethylphenoxy)- typically involves the reaction of 2,4-dimethylphenol with a suitable benzoic acid derivative. One common method is the reaction of 2,4-dimethylphenol with 4-fluorobenzoic acid in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is carried out under heating conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of benzoic acid, 4-(2,4-dimethylphenoxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(2,4-Dimethylphenoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2,4-dimethylphenoxy)- involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dimethylphenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-(2,4-dimethylphenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-3-8-14(11(2)9-10)18-13-6-4-12(5-7-13)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCPCSGHNOWQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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